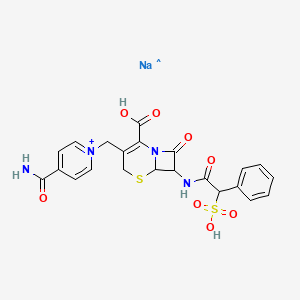
CID 155887396
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefsulodin sodium is a third-generation cephalosporin antibiotic known for its efficacy against Pseudomonas aeruginosa. It was discovered by Takeda Pharmaceutical Company in 1977 and is often used in selective media to isolate Yersinia species . The compound is characterized by its ability to inhibit bacterial cell wall synthesis, making it a valuable tool in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefsulodin sodium is synthesized through a multi-step process involving the acylation of a cephalosporin nucleus with a sulfonated phenylacetyl group. The key steps include:
Formation of the cephalosporin nucleus: This involves the condensation of 7-aminocephalosporanic acid with various side chains.
Acylation: The cephalosporin nucleus is acylated with a sulfonated phenylacetyl chloride under basic conditions to form cefsulodin.
Conversion to sodium salt: The final step involves neutralizing the compound with sodium hydroxide to produce cefsulodin sodium.
Industrial Production Methods: Industrial production of cefsulodin sodium typically involves large-scale fermentation processes to produce the cephalosporin nucleus, followed by chemical synthesis steps similar to those described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the efficacy and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Cefsulodin sodium undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the side chains, potentially altering the antibiotic’s activity.
Substitution: Various nucleophiles can attack the beta-lactam ring, leading to substitution reactions that can deactivate the compound.
Common Reagents and Conditions:
Hydrolysis: Water, acids, and bases.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines and thiols.
Major Products:
Hydrolysis products: Inactive open-ring derivatives.
Oxidation products: Modified side chains with altered activity.
Substitution products: Derivatives with different functional groups replacing the original side chains.
Scientific Research Applications
Cefsulodin sodium is widely used in scientific research due to its specific antibacterial properties:
Microbiology: It is used in selective media to isolate Yersinia species and other gram-negative bacteria.
Biochemistry: The compound serves as a tool to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Mechanism of Action
Cefsulodin sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. The compound is particularly effective against Pseudomonas aeruginosa due to its high affinity for specific PBPs in this bacterium .
Comparison with Similar Compounds
Cefsulodin sodium is unique among cephalosporins due to its specific activity against Pseudomonas aeruginosa. Similar compounds include:
Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity, including against Pseudomonas aeruginosa.
Cefoperazone: Known for its activity against gram-negative bacteria, including Pseudomonas species.
Cefsulodin sodium stands out due to its selective use in microbiological media and its specific mechanism of action targeting Pseudomonas aeruginosa .
Properties
InChI |
InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/p+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZPOHRNWUTXNB-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N.[Na] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4NaO8S2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

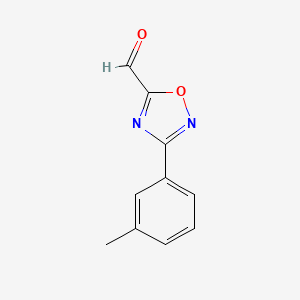
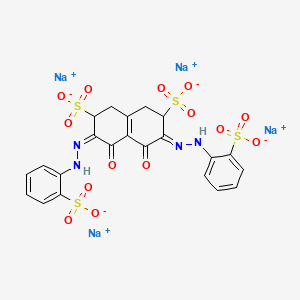
![(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B12276934.png)
![4-[4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12276940.png)
![(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276944.png)
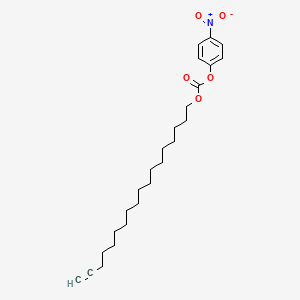
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine](/img/structure/B12276965.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12276967.png)

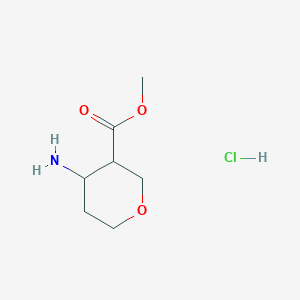
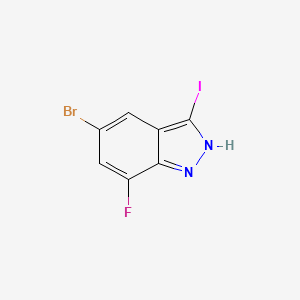

![3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B12276994.png)
